Ambroxol hydrochloride

Descripción

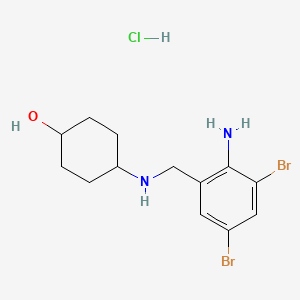

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ambroxol Hydrochloride: A Multi-faceted Modulator of Lysosomal Function for the Treatment of Lysosomal Storage Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ambroxol (B1667023) hydrochloride (ABX), a long-established mucolytic agent, is gaining significant attention as a repurposed therapeutic for lysosomal storage disorders (LSDs), particularly Gaucher disease (GD) and GBA1-associated Parkinson's disease (GBA-PD).[1][2] Its mechanism of action is multifaceted, extending beyond its initial characterization as a pharmacological chaperone. This technical guide provides a comprehensive overview of ambroxol's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways to aid researchers and drug development professionals.

Core Mechanism of Action: Pharmacological Chaperone for Glucocerebrosidase (GCase)

The primary and most well-documented mechanism of ambroxol in the context of LSDs is its function as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient in Gaucher disease due to mutations in the GBA1 gene.[1][3]

-

Binding and Stabilization in the Endoplasmic Reticulum (ER): Many GBA1 missense mutations lead to misfolding of the GCase protein in the ER.[4] This triggers the ER-associated degradation (ERAD) pathway, where the misfolded enzyme is targeted for destruction by the proteasome, preventing it from reaching the lysosome.[3][5] Ambroxol binds to the misfolded GCase enzyme in the neutral pH environment of the ER.[4] This binding stabilizes the protein, facilitating its correct folding.[3][6]

-

Trafficking to the Lysosome: Once stabilized, the ambroxol-GCase complex is able to exit the ER and traffic through the Golgi apparatus to the lysosome.[3][6]

-

pH-Dependent Dissociation and Enzyme Activation: The lysosome maintains a highly acidic environment (pH ≈ 4.7-5.4).[4][7] Ambroxol's binding to GCase is pH-dependent; it dissociates from the enzyme at the acidic pH of the lysosome.[4] This release leaves a correctly folded, active GCase enzyme within the lysosome, capable of hydrolyzing its substrate, glucosylceramide.[1][4]

Modulation of Lysosomal Homeostasis

Beyond its chaperone activity, ambroxol influences fundamental lysosomal processes, including biogenesis and ion homeostasis.

-

Activation of TFEB and Lysosomal Biogenesis: Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][9] TFEB activation leads to its translocation to the nucleus, where it promotes the expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network.[10] This results in an increased number of lysosomes and higher levels of various lysosomal proteins, including GCase, its transporter LIMP2, and other hydrolases like Cathepsin D.[8][9]

-

Alteration of Lysosomal pH and Calcium Release: Ambroxol acts as a weak base and accumulates in acidic organelles like lysosomes.[11] This accumulation leads to a neutralization of the lysosomal pH (an increase in pH). This pH change triggers the release of calcium (Ca²⁺) from these acidic stores into the cytosol.[11][12] This elevation in cytosolic Ca²⁺ is a key signaling event that promotes lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, aiding in the clearance of accumulated substrates.[11][13]

Quantitative Data Summary

The efficacy of ambroxol has been quantified across various cellular and patient-derived models.

Table 1: Effect of Ambroxol on GCase Activity

| Cell/Model System | Ambroxol Concentration | Fold Increase in GCase Activity | Reference |

|---|---|---|---|

| Gaucher Disease (GD) Patient Macrophages | Not Specified | 3.3-fold | [14] |

| GBA-PD Patient Macrophages | Not Specified | 3.5-fold | [14] |

| GD & GBA-PD Fibroblasts | Not Specified | Significant Increase | [15] |

| GBA1 N370S/WT Cholinergic Neurons | Not Specified | 1.55-fold (55%) | [16] |

| Mouse Cortical Neurons | 10 µM & 30 µM | Significant Increase |[8] |

Table 2: Effect of Ambroxol on Substrate and Protein Levels

| Cell/Model System | Effect Measured | Result | Reference |

|---|---|---|---|

| Gaucher Disease (GD) Patient Macrophages | Hexosylsphingosine (HexSph) Reduction | 2.1-fold | [14] |

| GBA-PD Patient Macrophages | Hexosylsphingosine (HexSph) Reduction | 1.6-fold | [14] |

| GBA1 N370S/WT Cholinergic Neurons | Tau Protein Reduction | 56% decrease | [16] |

| GBA1 N370S/WT Cholinergic Neurons | GCase Protein Increase | 1.5-fold (50%) | [16] |

| Patient Fibroblasts (GD & PD-GBA) | GCase Protein Increase | Significant Increase |[17] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key assays.

4.1. Glucocerebrosidase (GCase) Activity Assay in Cell Lysates

This protocol measures GCase activity by monitoring the hydrolysis of a fluorescent substrate.[7][18]

-

Principle: GCase cleaves the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) into glucose and the fluorescent 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is proportional to enzyme activity. The assay is performed at an acidic pH to favor lysosomal GCase activity and includes the GCase inhibitor Conduritol B-epoxide (CBE) as a negative control.[7][18]

-

Reagents:

-

Assay Buffer (pH 5.4): Citrate-phosphate buffer containing sodium taurocholate (to inhibit non-lysosomal GBA2) and BSA.[7][19]

-

Substrate Solution: 4-MUG dissolved in assay buffer.

-

Inhibitor: Conduritol B-epoxide (CBE).

-

Stop Buffer (pH 10.4): Glycine-NaOH buffer to terminate the reaction and maximize 4-MU fluorescence.[19]

-

Standard: 4-methylumbelliferone (4-MU) for calibration curve.

-

-

Procedure:

-

Cell Lysis: Harvest and lyse cells (e.g., via sonication or Triton X-100) in lysis buffer. Determine total protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add cell lysate to wells. For negative controls, pre-incubate lysate with CBE.

-

Reaction Initiation: Add 4-MUG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Add Stop Buffer to each well.

-

Fluorescence Measurement: Read fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

-

Data Analysis: Calculate GCase activity (e.g., in nmol/mg/h) by comparing sample fluorescence to the 4-MU standard curve and normalizing to protein concentration. Specific GCase activity is determined by subtracting the activity in CBE-treated samples.

-

4.2. Measurement of Intraluminal Lysosomal Calcium

This protocol allows for the direct measurement of Ca²⁺ concentration within lysosomes.

-

Principle: Cells are loaded with dextran-conjugated, ratiometric fluorescent dyes that are endocytosed and accumulate in lysosomes. One dye is sensitive to Ca²⁺, while another can be used for pH measurement, allowing for pH-corrected calcium readings.[20]

-

Reagents:

-

Dextran-conjugated calcium indicator (e.g., Fura-2 dextran).

-

Dextran-conjugated pH indicator (e.g., Oregon Green dextran).

-

Live-cell imaging medium.

-

-

Procedure:

-

Dye Loading: Incubate cells with the dextran-conjugated dyes for several hours to allow for endocytosis and delivery to lysosomes.

-

Wash and Chase: Wash cells to remove excess dye and incubate in fresh medium (a "chase" period) to ensure dyes are localized to lysosomes.

-

Imaging: Mount cells on a confocal microscope equipped for live-cell imaging and ratiometric analysis.

-

Treatment: Perfuse cells with ambroxol while acquiring images to monitor changes in lysosomal Ca²⁺ in real-time.

-

Calibration: At the end of the experiment, perform an in-situ calibration using ionophores (e.g., ionomycin (B1663694) for Ca²⁺, nigericin/monensin for pH) in buffers of known ion concentrations to convert fluorescence ratios to absolute concentrations.

-

Data Analysis: Analyze image sequences to quantify the change in the ratiometric signal over time, corresponding to the intraluminal lysosomal Ca²⁺ concentration.[20][21]

-

Conclusion

Ambroxol hydrochloride represents a promising therapeutic strategy for Gaucher disease and other LSDs with links to GCase dysfunction. Its multifaceted mechanism of action, combining chaperone activity with the modulation of fundamental lysosomal pathways like biogenesis and calcium-dependent exocytosis, provides multiple avenues for therapeutic benefit. The quantitative data and established protocols outlined in this guide serve as a critical resource for researchers aiming to further elucidate its therapeutic potential and for professionals involved in the development of next-generation lysosomotropic agents.

References

- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca(2+) release from acidic Ca(2+) stores. | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 13. researchgate.net [researchgate.net]

- 14. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 19. protocols.io [protocols.io]

- 20. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambroxol Hydrochloride as a Pharmacological Chaperone for Glucocerebrosidase (GCase): A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene lead to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase), causing Gaucher disease (GD), a prevalent lysosomal storage disorder.[1][2] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease (PD).[3] Many pathogenic mutations result in GCase misfolding and premature degradation, preventing its transit to the lysosome. Pharmacological chaperones (PCs) are small molecules that bind to and stabilize misfolded enzymes, facilitating their correct trafficking and restoring partial function. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has been identified as a promising PC for mutant GCase.[4] This technical guide provides an in-depth overview of Ambroxol's mechanism of action, its effects on cellular pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action

Ambroxol functions as a pharmacological chaperone by directly binding to mutant GCase within the endoplasmic reticulum (ER).[5] This interaction stabilizes the protein's conformation, allowing it to bypass the ER's stringent quality control (ERQC) system, which would otherwise target the misfolded enzyme for ER-associated degradation (ERAD) in the proteasome.[2][6]

A critical feature of Ambroxol's efficacy is its pH-dependent binding. It binds optimally to GCase at the neutral pH of the ER, where protein folding occurs.[1][6] Once the stabilized Ambroxol-GCase complex successfully traffics to the lysosome, the acidic environment (pH ~4.5-5.0) promotes the dissociation of Ambroxol.[1][6] This releases the now correctly localized GCase, allowing it to hydrolyze its accumulated substrate, glucosylceramide.[6] Modeling studies suggest that Ambroxol interacts with both active and non-active site residues, consistent with its characterization as a mixed-type inhibitor at neutral pH.[1][7]

Beyond its primary chaperoning role, Ambroxol has been shown to modulate other cellular pathways. It can enhance lysosomal biogenesis, influence the autophagy-lysosome pathway, and reduce ER stress by clearing the accumulation of misfolded GCase.[7][8]

Quantitative Data on Ambroxol Efficacy

The effectiveness of Ambroxol has been quantified across various cellular and animal models. The tables below summarize key findings regarding its ability to enhance GCase activity and protein levels for specific GBA1 mutations.

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Cells

| Cell Type | GBA1 Genotype | Ambroxol Concentration | Increase in GCase Activity | Reference |

| Fibroblasts | Various GD mutations | Increasing concentrations | 15% - 50% | [6] |

| Fibroblasts | N370S/N370S | 60 µM | Significant increase | [1] |

| Fibroblasts | F213I/L444P | 60 µM | Significant increase | [1] |

| Fibroblasts | L444P/L444P | 60 µM | No significant increase | [1] |

| Macrophages | GD patients | Not specified | 3.3-fold | [9] |

| Macrophages | GBA-PD patients | Not specified | 3.5-fold | [9] |

| Fibroblasts | N370S/wt | 60 µM | 206% | [10] |

| Fibroblasts | L444P/wt | 60 µM | 199% | [10] |

Table 2: Effect of Ambroxol on GCase Activity in Animal Models

| Animal Model | Ambroxol Dose | Treatment Duration | Brain Region | Increase in GCase Activity | Reference |

| Non-human primate | 100 mg | 28 days | Midbrain | 16% | [11] |

| Non-human primate | 100 mg | 28 days | Cortex | 20% | [11] |

| Non-human primate | 100 mg | 28 days | Striatum | 24% | [11] |

| Mutant LRRK2 Mice | 300 mg/kg weekly | Long-term | Striatum | Significant elevation | [12] |

Table 3: Effect of Ambroxol on GCase Substrate Levels

| Cell Type | GBA1 Genotype | Ambroxol Concentration | Reduction in Substrate (Hexosylsphingosine) | Reference |

| Macrophages | GD patients | Not specified | 2.1-fold | [9] |

| Macrophages | GBA-PD patients | Not specified | 1.6-fold | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Ambroxol's function as a GCase chaperone.

GCase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysate

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 4.5), 0.15% Triton X-100, 0.125% taurocholate.[6]

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution.[6]

-

Stop Solution: 0.1 M glycine, 0.1 M NaOH (pH 10).[6]

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 448 nm).[6]

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

In a 96-well plate, add 40 µg of protein lysate per well.[6]

-

Prepare the reaction mixture by diluting the 4-MUG substrate to a final concentration of 1.5 mM in the assay buffer.[6]

-

Add the reaction mixture to each well.

-

Incubate the plate at 37°C for 1 hour.[6]

-

Stop the reaction by adding the stop solution to each well.[6]

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.

-

Calculate GCase activity relative to a standard curve and normalize to protein concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding (target engagement) of a compound to its protein target in a cellular environment.[13][14] The principle is that ligand binding increases the thermal stability of the target protein.[13]

Materials:

-

Intact cells (treated with Ambroxol or vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Thermal cycler or heating blocks

-

Ultracentrifuge

-

Equipment for Western blotting (SDS-PAGE gels, transfer system, anti-GCase antibody)

Procedure:

-

Treatment: Treat cell cultures with the desired concentrations of Ambroxol or a vehicle control for a specified time.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling to room temperature.[13][15]

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.[13]

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13][15]

-

Quantification: Collect the supernatant (soluble fraction) and analyze the amount of soluble GCase at each temperature point using Western blotting.

-

Analysis: Plot the percentage of soluble GCase against temperature. A rightward shift in the melting curve for Ambroxol-treated samples compared to the control indicates thermal stabilization and confirms target engagement.[15]

References

- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. gaucherdisease.org [gaucherdisease.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 8. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdsabstracts.org [mdsabstracts.org]

- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

Ambroxol Hydrochloride's Role in Alpha-Synuclein Clearance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (B15492655) (α-synuclein) is a presynaptic neuronal protein central to the pathogenesis of Parkinson's disease (PD) and other related neurodegenerative disorders, collectively known as synucleinopathies. The misfolding, aggregation, and subsequent accumulation of α-synuclein are key pathological hallmarks of these conditions. A growing body of evidence points to the lysosomal pathway as a crucial mechanism for the clearance of α-synuclein. Notably, mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for developing PD. This has spurred research into therapeutic strategies aimed at enhancing GCase activity to promote the degradation of pathological α-synuclein. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone capable of increasing GCase activity and thereby facilitating the clearance of α-synuclein. This technical guide provides a comprehensive overview of ambroxol's role in α-synuclein clearance, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for relevant assays.

Mechanism of Action

Ambroxol's principal mechanism in promoting the clearance of α-synuclein lies in its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2][3] GCase is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[4] Mutations in the GBA1 gene can cause the GCase enzyme to misfold, leading to its retention and degradation in the endoplasmic reticulum (ER) and resulting in diminished lysosomal GCase activity.[5] This impairment of the lysosomal degradation pathway is thought to contribute to the accumulation of α-synuclein.[6]

Ambroxol is a small, lipophilic molecule that can penetrate the blood-brain barrier.[5] It is believed to bind to the GCase protein within the ER, stabilizing its conformation and facilitating its correct folding. This allows the mutant GCase to evade ER-associated degradation and be transported to the lysosome. Within the acidic environment of the lysosome, ambroxol is thought to dissociate from GCase, leaving the enzyme active to perform its function of degrading glucosylceramide. The restoration of GCase activity enhances overall lysosomal function, which in turn leads to improved clearance of various substrates, including aggregated α-synuclein.[3][6]

More recent research also suggests a direct role for ambroxol in preventing α-synuclein aggregation. Studies have indicated that ambroxol can displace α-synuclein from negatively charged membranes and inhibit the formation of early protein-lipid co-aggregates, a critical step in the initiation of α-synuclein fibril formation.[7]

Signaling Pathway of Ambroxol-Mediated Alpha-Synuclein Clearance

Caption: Ambroxol's mechanism of action on GCase and α-synuclein.

Quantitative Data

The following tables provide a summary of quantitative results from key preclinical and clinical studies that have investigated the effects of ambroxol hydrochloride.

Table 1: Preclinical Studies of Ambroxol

| Study Model | Ambroxol Dose | Duration | Key Findings | Reference |

| Wild-type mice | 4mM in drinking water | 12 days | ~19% increase in GCase activity in the brainstem, ~16% in midbrain, ~18% in cortex, and ~22% in striatum. | [8][9] |

| L444P/+ GBA1 mutant mice | 4mM in drinking water | 12 days | Significant increase in GCase activity in the brainstem, midbrain, cortex, and striatum. | [8] |

| α-synuclein overexpressing mice | 4mM in drinking water | 12 days | Significant increase in GCase activity in the brainstem, midbrain, and cortex. ~19% decrease in α-synuclein protein levels in the brainstem and ~17% in the striatum. ~41% decrease in phosphorylated α-synuclein in the brainstem. | [8][9] |

| GBA1 mutant (N370S/WT) cholinergic neurons | Not specified | Not specified | Significant enhancement of GCase activity and decrease in both tau and α-synuclein levels. | [1] |

| HT-22 hippocampal neuronal cells (Aβ and α-synuclein-induced toxicity model) | 20 µM | Not specified | Significantly improved cell viability (from 51% to ~72%) and restored GCase activity. | [3] |

| LRRK2 R1441G mutant mice | 300mg/kg (weekly average) | 18 weeks | Elevated GCase activity and reduced α-synuclein oligomer accumulation in the striatum. | [10] |

Table 2: Clinical Trials of Ambroxol in Parkinson's Disease

| Trial Name/Identifier | Study Design | Participants | Ambroxol Dose | Duration | Key Findings | Reference |

| AiM-PD (NCT02941822) | Open-label, non-controlled | 17 PD patients (8 with GBA1 mutations, 9 without) | Escalating to 1.26 g/day | 186 days | Ambroxol detected in CSF (156 ng/mL). 35% increase in CSF GCase protein levels. 13% increase in CSF α-synuclein levels (potentially indicating enhanced clearance). 6.8-point improvement on MDS-UPDRS Part 3 (motor score). | [5][11][12][13] |

| AMBITIOUS (Phase II) | Multicentre, randomised, double-blind, placebo-controlled | GBA-PD patients | 1200 mg/day | 52 weeks | Primary outcomes: change in cognitive function and GCase activity. | [5] |

Experimental Protocols

This section details the methodologies for key experiments used in the investigation of ambroxol's impact on α-synuclein clearance.

1. Glucocerebrosidase (GCase) Activity Assay in Cultured Cells

This protocol is designed for the measurement of GCase activity in cultured cells utilizing a fluorescent substrate.

-

Materials:

-

Cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Conduritol B epoxide (CBE) - a specific GCase inhibitor

-

Cell lysis buffer (e.g., RIPA buffer)

-

Citrate-phosphate buffer (pH 4.5)

-

Glycine-carbonate stop buffer (pH 10.7)

-

Fluorometer

-

-

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells using an appropriate volume of cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzyme Reaction:

-

For each sample, set up two reactions: one with and one without the GCase inhibitor CBE.

-

In a 96-well plate, add a standardized amount of protein lysate to the citrate-phosphate buffer.

-

Add CBE to the designated inhibitor-containing wells and incubate.

-

Start the reaction by adding the 4-MUG substrate to all wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Terminate the reaction by adding the glycine-carbonate stop buffer.

-

Measure the fluorescence of the resulting product (4-methylumbelliferone) with a fluorometer at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm.

-

-

Calculation:

-

Subtract the fluorescence reading of the CBE-inhibited sample from the total fluorescence to ascertain the specific GCase activity.

-

Normalize this activity to the protein concentration of the lysate.

-

-

2. Western Blot for Alpha-Synuclein and GCase

This protocol outlines the detection and quantification of total α-synuclein, phosphorylated α-synuclein, and GCase in cell or tissue lysates.

-

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-GCase, and a loading control such as anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Separation:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal with an imaging system.

-

-

Quantification:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

-

3. Immunocytochemistry/Immunofluorescence for Alpha-Synuclein

This protocol is for visualizing the localization and aggregation of α-synuclein in cultured cells.[14][15][16]

-

Materials:

-

Cells grown on coverslips or in imaging plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with BSA and normal goat serum)

-

Primary antibody (anti-α-synuclein or anti-phospho-S129-α-synuclein)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Fixation and Permeabilization:

-

Fix the cells using 4% PFA.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer to enable antibody access to intracellular targets.

-

-

Blocking:

-

Block non-specific binding sites using blocking buffer.

-

-

Antibody Staining:

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, ensuring protection from light.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

-

Imaging:

-

Visualize the stained cells with a fluorescence or confocal microscope.

-

-

4. Filter Trap Assay for Aggregated Alpha-Synuclein

This assay is employed to specifically detect and quantify insoluble α-synuclein aggregates.[17][18][19][20]

-

Materials:

-

Cell or tissue lysates

-

Cellulose acetate (B1210297) or PVDF membrane (0.22 µm pore size)

-

Dot blot or slot blot apparatus

-

Lysis buffer (e.g., RIPA buffer)

-

Washing buffer (e.g., PBS with SDS)

-

Blocking buffer

-

Primary antibody (anti-α-synuclein)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation and Filtration:

-

Lyse cells or homogenize tissue in lysis buffer.

-

Apply the lysates to the membrane in the dot blot apparatus under a vacuum. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.

-

-

Washing:

-

Wash the membrane with washing buffer to eliminate any residual soluble proteins.

-

-

Immunodetection:

-

Block the membrane.

-

Incubate with the primary anti-α-synuclein antibody.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the signal using ECL and an imaging system.

-

Quantify the intensity of the spots, which correlates with the amount of aggregated α-synuclein.

-

-

Experimental Workflow Diagrams

Caption: Workflow for GCase activity measurement.

Caption: Workflow for Western blot analysis.

Caption: Workflow for filter trap assay.

Conclusion

This compound represents a compelling therapeutic avenue for synucleinopathies by addressing the core pathologies of impaired lysosomal function and α-synuclein aggregation. Its dual mechanism of action, functioning as a pharmacological chaperone for GCase and potentially as a direct inhibitor of α-synuclein aggregation, positions it as a strong candidate for disease modification in Parkinson's disease and related neurodegenerative conditions. The encouraging results from preclinical and early-phase clinical studies demonstrate successful target engagement and suggest potential clinical benefits. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to further explore the efficacy and underlying mechanisms of ambroxol and other GCase-enhancing compounds. As ongoing and future clinical trials yield more definitive data, ambroxol may become a valuable component of the therapeutic strategies for combating neurodegenerative diseases characterized by α-synuclein pathology.

References

- 1. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Measurement of GCase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdsabstracts.org [mdsabstracts.org]

- 11. hcplive.com [hcplive.com]

- 12. neurosciencenews.com [neurosciencenews.com]

- 13. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunostaining of Neurons Treated with Alpha-Synuclein Aggregates [jove.com]

- 15. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. uni-muenster.de [uni-muenster.de]

- 18. Filter trap assay for the detection of alpha-synuclein aggregation [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. uni-muenster.de [uni-muenster.de]

Ambroxol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ambroxol (B1667023)

Ambroxol hydrochloride is a secretolytic agent widely recognized for its mucokinetic properties in the treatment of respiratory diseases.[1][2] Beyond its secretolytic function, a growing body of evidence has illuminated its significant antioxidant and anti-inflammatory capabilities, suggesting a broader therapeutic potential.[1][3][4][5][6] This technical guide provides an in-depth review of the molecular mechanisms, quantitative data, and experimental methodologies related to the antioxidant and anti-inflammatory effects of Ambroxol.

Chemical Profile

Ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol) is an active N-desmethyl metabolite of bromhexine.[2] Its chemical structure, particularly the aromatic moiety, is believed to contribute to its direct oxidant-reducing capabilities.[7][8]

Established Clinical Applications

Ambroxol is clinically indicated for secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired mucus transport.[3] It is also used topically in lozenges for the relief of sore throat, owing to its local anesthetic effects.[3][5]

Antioxidant Properties of Ambroxol

Ambroxol exhibits potent antioxidant activity through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways.[1][3][9][10][11][12]

Mechanisms of Antioxidant Action

2.1.1 Direct Scavenging of Reactive Oxygen Species (ROS)

Ambroxol has been demonstrated to directly scavenge a variety of ROS. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[7][8][10][13] It also shows the capacity to decompose hydrogen peroxide (H2O2) and, to a lesser extent, scavenge superoxide (B77818) anions (O2•−).[7][8][10] This direct scavenging activity helps protect tissues from oxidant-induced injury.[1][10]

2.1.2 Modulation of the Nrf2-ARE Pathway

Ambroxol has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[14][15][16][17][18] Activation of Nrf2 leads to the increased expression of downstream targets such as heme oxygenase-1 (HO-1) and catalase, enhancing the endogenous antioxidant defenses.[15][16][17]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of Ambroxol has been quantified in various in vitro assays. The following table summarizes key findings.

| Assay Type | Model/System | Concentration | Effect | Reference |

| Hydroxyl Radical (•OH) Scavenging | Deoxyribose oxidation assay | 1 mM | 47% inhibition | [10] |

| 2 mM | 75% inhibition | [10] | ||

| 10 mM | 89% inhibition | [10] | ||

| Hypochlorous Acid (HOCl) Scavenging | Chlorination of monochlorodimedon | 25 µM | 22% inhibition | [10] |

| 70 µM | 59% inhibition | [10] | ||

| ≥100 µM | Complete inhibition | [7][8] | ||

| Superoxide Anion (O2•−) Scavenging | Luminol-enhanced chemiluminescence | 100 µM | ~75% ROS reduction (1-hr incubation) | [11] |

| 100 µM | ~98% ROS reduction (2-hr incubation) | [11] | ||

| Xanthine/xanthine oxidase assay | 100 µM | 14.3% reduction | [7][8] | |

| Lipid Peroxidation Inhibition | tert-butyl hydroperoxide-induced | 10 mM | 96% inhibition (rat liver mitochondria) | [19][20] |

| 10 mM | 74% inhibition (rat gastric mucosa) | [19][20] | ||

| Hyaluronic Acid Degradation | •OH-induced | 1000 µg/L | 93% reduction | [19][20] |

Experimental Protocols for Assessing Antioxidant Effects

2.3.1 Hydroxyl Radical Scavenging Assay (Deoxyribose Assay)

This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction. The hydroxyl radicals attack deoxyribose, leading to a series of reactions that result in the formation of thiobarbituric acid reactive substances (TBARS), which can be measured spectrophotometrically.

Workflow for the Deoxyribose Assay.

Anti-inflammatory Properties of Ambroxol

Ambroxol exerts significant anti-inflammatory effects by inhibiting the production and release of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[4][5][9][12][21][22][23][24]

Mechanisms of Anti-inflammatory Action

3.1.1 Inhibition of Pro-inflammatory Cytokines

Ambroxol has been shown to reduce the release of several key pro-inflammatory cytokines.[9][12][21][23][24] In various cell types, including leukocytes and mast cells, Ambroxol inhibits the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-4, IL-6, and IL-13.[9][15][21][22] This reduction in cytokine levels helps to dampen the inflammatory response.

3.1.2 Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ambroxol has been found to inhibit the activation of NF-κB.[14][15][25] By preventing the activation of NF-κB, Ambroxol effectively downregulates the expression of its target genes, which include many pro-inflammatory cytokines and enzymes.[15][18]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of Ambroxol have been quantified in several studies, as summarized below.

| Target | Model/System | Concentration | Effect | Reference |

| Cytokine Release | Human bronchoalveolar lavage cells & peripheral blood mononuclear cells | 10 µM | 12-37% reduction in TNF-α, IL-2, IFN-γ | [22] |

| 1 µM | 6-27% reduction in TNF-α, IL-2, IFN-γ | [22] | ||

| Histamine & Leukotriene Release | Human basophils (anti-IgE induced) | 100 µM | Striking inhibition of histamine, LTC4, IL-4, and IL-13 | [21] |

| LTB4 & Superoxide Anion | Human granulocytes (zymosan/fMLP stimulated) | 100 µM | Reduced LTB4 and superoxide anion production | [21] |

| Pro-inflammatory Cytokines | LPS-induced acute lung injury in mice | 90 mg/kg/day | Significant reduction in TNF-α, IL-6, and TGF-β1 in BAL fluid | [23] |

Experimental Protocols for Assessing Anti-inflammatory Effects

3.3.1 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples like cell culture supernatants or bronchoalveolar lavage (BAL) fluid.

General workflow for a sandwich ELISA.

Key Signaling Pathways Modulated by Ambroxol

Ambroxol's dual antioxidant and anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways.

The Nrf2-ARE Pathway

Ambroxol promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of protective enzymes like HO-1, which combat oxidative stress.[15][16][17][18]

Ambroxol's modulation of the Nrf2 pathway.

The NF-κB Signaling Pathway

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ambroxol interferes with this cascade, inhibiting the activation of NF-κB and thereby suppressing the inflammatory response.[14][15][25][26]

Ambroxol's inhibition of the NF-κB pathway.

Conclusion and Future Directions

The evidence strongly supports that Ambroxol possesses significant antioxidant and anti-inflammatory properties that are complementary to its primary mucolytic function. Its ability to directly scavenge reactive oxygen species and modulate the Nrf2 and NF-κB signaling pathways highlights its potential for therapeutic applications in diseases with an underlying inflammatory and oxidative stress component. Future research should focus on clinical trials designed to specifically evaluate these non-mucolytic effects in conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury, and neurodegenerative diseases.[9][23][24] Further elucidation of its molecular targets could pave the way for the development of novel therapies based on the Ambroxol chemical scaffold.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambroxol - Wikipedia [en.wikipedia.org]

- 4. Antiinflammatory properties of ambroxol. | Semantic Scholar [semanticscholar.org]

- 5. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidant scavenger function of ambroxol in vitro: a comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidant scavenger function of ambroxol in vitro: a comparison withN-acetylcysteine | Semantic Scholar [semanticscholar.org]

- 9. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. Characterization of N-acetylcysteine and ambroxol in anti-oxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Ambroxol mitigates renal ischemia/reperfusion-induced cardiac and renal injury via Nrf2/HO-1 activation and TLR4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ambroxol inhibits the release of histamine, leukotrienes and cytokines from human leukocytes and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

Ambroxol Hydrochloride: A Technical Guide to its Repurposing for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant traction as a promising candidate for repurposing in the treatment of neurodegenerative diseases, particularly those with lysosomal dysfunction, such as Parkinson's disease and Gaucher disease. This technical guide provides an in-depth overview of the core scientific principles underlying ambroxol's neuroprotective potential, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations. The primary mechanism of action centers on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), leading to enhanced lysosomal function, improved clearance of pathological protein aggregates like α-synuclein and tau, and modulation of cellular stress pathways. This document aims to equip researchers and drug development professionals with the critical information necessary to advance the investigation and potential clinical application of ambroxol hydrochloride for neurodegenerative disorders.

Mechanism of Action

This compound's neuroprotective effects are multi-faceted, stemming from its ability to cross the blood-brain barrier and act on several key cellular pathways implicated in neurodegeneration.

Chaperone Activity for Glucocerebrosidase (GCase)

The principal and most well-documented mechanism of ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene.[1][2] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder.[3] These mutations often lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER), targeting it for premature degradation and resulting in reduced enzymatic activity within the lysosome.

Ambroxol binds to the misfolded GCase enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[2] Once in the acidic environment of the lysosome, ambroxol dissociates, allowing the now correctly folded GCase to carry out its function of hydrolyzing glucosylceramide. This chaperone activity increases the overall levels and enzymatic activity of GCase within lysosomes.[4]

Enhancement of Lysosomal Function and Autophagy

By increasing GCase activity, ambroxol enhances overall lysosomal function.[5] This improved lysosomal efficacy is crucial for the degradation of cellular waste products, including aggregated proteins that are hallmarks of many neurodegenerative diseases. Furthermore, ambroxol has been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates.[6][7] Evidence suggests that ambroxol can increase the levels of key autophagy-related proteins like LC3-II, indicating an upregulation of autophagosome formation.[8] This dual action of enhancing lysosomal function and promoting autophagy contributes significantly to the clearance of pathological protein aggregates.

Reduction of Pathological Protein Aggregation

A direct consequence of enhanced lysosomal and autophagic function is the increased clearance of aggregation-prone proteins such as α-synuclein and tau. In cellular and animal models of Parkinson's disease, ambroxol treatment has been shown to reduce the levels of α-synuclein.[9] Similarly, in models exhibiting tauopathy, ambroxol has demonstrated the ability to decrease tau levels.[10]

Anti-Inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to the pathology of neurodegenerative diseases. Ambroxol has been reported to possess both anti-inflammatory and antioxidant properties.[9][11] It can modulate microglial activation and reduce the production of pro-inflammatory cytokines in the central nervous system.[3] Additionally, ambroxol has been shown to mitigate oxidative stress, a downstream effect of lysosomal dysfunction.[9]

Signaling Pathways

The multifaceted mechanism of ambroxol involves several interconnected signaling pathways. The following diagrams illustrate these pathways and their modulation by ambroxol.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 6. Drug repositioning in neurodegeneration: An overview of the use of ambroxol in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vjneurology.com [vjneurology.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 11. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

The Role of Ambroxol Hydrochloride in Modulating Glucocerebrosidase Activity in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor and non-motor symptoms. A significant genetic risk factor for PD is the presence of mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). These mutations lead to reduced GCase activity, which is believed to impair the clearance of cellular waste, including the pathological accumulation of α-synuclein, a hallmark of PD.[1][2] This connection has positioned GCase as a key therapeutic target. Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has been identified as a pharmacological chaperone capable of enhancing GCase activity, offering a promising strategy for disease modification in PD.[3][4][5] This technical guide provides an in-depth overview of the mechanism, clinical data, and experimental protocols related to ambroxol's effect on GCase in Parkinson's disease.

Molecular Mechanism of Action

Ambroxol functions as a pharmacological chaperone for the GCase enzyme. Its primary mechanism involves stabilizing the conformation of mutant GCase within the endoplasmic reticulum (ER), which facilitates its proper folding and subsequent trafficking to the lysosome.[6][7]

-

ER Synthesis and Folding : GCase is synthesized in the ER, where it must fold into its correct three-dimensional structure. GBA1 mutations often lead to misfolded GCase protein.[1][7]

-

Chaperone Binding : Ambroxol binds to the GCase protein in the ER. This binding stabilizes the enzyme's structure, preventing it from being targeted for degradation via the ER-associated degradation (ERAD) pathway.[6]

-

Lysosomal Trafficking : The stabilized GCase-ambroxol complex is transported from the ER to the lysosome, a process mediated by the Lysosomal Integral Membrane Protein-2 (LIMP-2).[1][4]

-

Enzyme Activation : The acidic environment of the lysosome promotes the dissociation of ambroxol from GCase.[6] This releases a correctly folded, active GCase enzyme that can hydrolyze its substrate, glucosylceramide.

-

Enhanced Lysosomal Function : The restoration of GCase activity is thought to improve overall lysosomal function, leading to enhanced clearance of aggregated proteins such as α-synuclein.[4][8][9] Some studies also suggest ambroxol may upregulate GCase expression through the activation of transcription factors like TFEB.[6][10]

Clinical Evidence and Data

The primary clinical evidence for ambroxol in Parkinson's disease comes from the Phase II "Ambroxol in Disease Modification in Parkinson Disease" (AiM-PD) trial (NCT02941822). This open-label study assessed the safety, tolerability, cerebrospinal fluid (CSF) penetration, and target engagement of high-dose ambroxol in PD patients with and without GBA1 mutations.[11][12][13]

Data from the AiM-PD Clinical Trial

The trial involved 17 patients who completed the 186-day study, receiving an escalating oral dose of ambroxol up to 1.26 g/day .[1][13] The key findings are summarized below.

| Parameter | Baseline (Mean) | Day 186 (Mean) | Mean Change | % Change | P-Value | Citations |

| CSF Ambroxol Level | Undetectable | 156 ng/mL | +156 ng/mL | N/A | <0.001 | [11][12][13] |

| CSF GCase Protein Level | 251 ng/mol | 339 ng/mol | +88 ng/mol | +35% | 0.002 | [12][13][14] |

| CSF GCase Activity | 0.31 nmol/mL/hr | 0.25 nmol/mL/hr | -0.059 nmol/mL/hr | -19% | 0.04 | [11][12][13] |

| CSF α-synuclein Level | 385 pg/mL | 435 pg/mL | +50 pg/mL | +13% | 0.01 | [11][12][13] |

| MDS-UPDRS Part 3 (Motor) | 38.5 | 31.7 | -6.8 points | Improvement | 0.001 | [11][12] |

Note: The observed decrease in CSF GCase activity, despite an increase in GCase protein, is hypothesized to be due to ambroxol's nature as a mixed-type inhibitor, which can affect in vitro assay results when present in the CSF sample.[7][12]

Overview of Key Clinical Trials

Several clinical trials have been initiated to further evaluate the efficacy of ambroxol as a disease-modifying therapy.

| Trial ID | Phase | Design | Patient Population | Ambroxol Dosage | Duration | Primary Outcomes |

| AiM-PD (NCT02941822) | II | Single-center, open-label, non-controlled | PD patients with and without GBA1 mutations | Up to 1.26 g/day | 186 days | Ambroxol in CSF, change in CSF GCase activity[11][12][13] |

| PDD (NCT02914366) | II | Randomized, double-blind, placebo-controlled | Patients with Parkinson's Disease Dementia (PDD) | 525 mg/day or 1050 mg/day | 52 weeks | Change in ADAS-Cog-13 and CGIC scores[15][16] |

| AMBITIOUS (NCT05287503) | II | Multicenter, randomized, double-blind, placebo-controlled | PD patients with GBA1 mutations | 1.2 g/day | 52 weeks | Change in MoCA score, frequency of MCI/dementia[9][17] |

| AsPRO-PD (ISRCTN16395332) | III | Randomized, double-blind, placebo-controlled | PD patients | 1.26 g/day | 104 weeks | Change in MDS-UPDRS Parts I-III score[18] |

Experimental Protocols

GCase Activity Assay (Fluorometric Method)

This protocol outlines a common method for measuring GCase enzyme activity in biological samples like CSF or peripheral blood mononuclear cells (PBMCs), as referenced in clinical trial designs.[17]

Principle: The assay quantifies the enzymatic activity of GCase by measuring the cleavage of a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The rate of fluorescence increase is directly proportional to GCase activity.

Materials:

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Buffer: Citrate/phosphate buffer (pH 5.2) with sodium taurocholate

-

Stop Solution: Glycine-NaOH buffer (pH 10.6)

-

Standard: 4-methylumbelliferone (4-MU)

-

Fluorometer (365 nm excitation, 448 nm emission)

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Sample Preparation: Homogenize cell pellets or use CSF directly. Determine the total protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add a standardized amount of protein from the sample to the citrate/phosphate buffer.

-

Initiation: Add the 4-MUG substrate to each well to start the reaction. Incubate at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding the glycine-NaOH buffer.

-

Fluorescence Reading: Measure the fluorescence of each well using a fluorometer.

-

Quantification: Create a standard curve using known concentrations of 4-MU. Calculate the amount of 4-MU produced in each sample well.

-

Normalization: Express GCase activity as nmol of substrate hydrolyzed per hour per mg of protein (nmol/mg/h) or per mL of fluid (nmol/mL/h).[17]

Clinical Trial Workflow (Adapted from AiM-PD)

The following diagram illustrates a typical workflow for a clinical trial investigating ambroxol in Parkinson's disease.

Conclusion and Future Directions

Ambroxol hydrochloride has demonstrated a clear ability to penetrate the central nervous system and engage with its target, the GCase enzyme, in patients with Parkinson's disease.[1][12][14] Preclinical and early-phase clinical studies have provided strong evidence of its chaperone activity, resulting in increased GCase protein levels in the CSF and improvements in motor scores.[12][14][19] While the paradoxical decrease in CSF GCase activity requires further investigation, it is likely an artifact of the assay method. The observed increase in CSF α-synuclein may reflect an enhanced cellular clearance and release of the protein into the extracellular space.[12]

Ongoing and future placebo-controlled, double-blind clinical trials are essential to definitively determine whether ambroxol's ability to modulate the GCase pathway translates into a long-term, disease-modifying clinical benefit for individuals with Parkinson's disease, particularly for those carrying GBA1 mutations.[13][17][18] The results of these trials are highly anticipated and will be critical in shaping the future therapeutic landscape for Parkinson's disease.

References

- 1. cureparkinsons.org.uk [cureparkinsons.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease [ouci.dntb.gov.ua]

- 5. gaucherdisease.org [gaucherdisease.org]

- 6. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. neurologylive.com [neurologylive.com]

- 12. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 15. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ISRCTN [isrctn.com]

- 19. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Ambroxol Hydrochloride in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD). This in-depth technical guide synthesizes the current preclinical and clinical evidence supporting the repurposing of ambroxol for this neurodegenerative condition. The core of its therapeutic potential lies in its ability to enhance the function of the lysosomal enzyme glucocerebrosidase (GCase), an enzyme critically linked to the pathogenesis of Parkinson's disease, particularly in individuals with mutations in the GBA1 gene. This document provides a comprehensive overview of the mechanism of action, key experimental findings, detailed clinical trial data, and relevant experimental protocols to serve as a resource for the scientific community.

Introduction: The GCase-Parkinson's Disease Link

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of PD.[2] This has led to the hypothesis that enhancing GCase activity could be a neuroprotective strategy. Ambroxol hydrochloride was identified as a pharmacological chaperone for GCase, capable of stabilizing the enzyme and increasing its activity within lysosomes.[3]

Mechanism of Action of this compound

Ambroxol's neuroprotective effects are believed to be multifactorial, with the enhancement of GCase activity at its core.

2.1. Chaperone Activity and Enhancement of GCase Function: Ambroxol acts as a pharmacological chaperone, binding to GCase and facilitating its correct folding and trafficking to the lysosome.[3] This leads to increased levels and activity of GCase, thereby improving the lysosomal capacity to clear substrates, including potentially misfolded α-synuclein.

2.2. Modulation of α-Synuclein Homeostasis: By enhancing lysosomal function, ambroxol is proposed to promote the clearance of α-synuclein aggregates. Preclinical studies have shown that ambroxol treatment can reduce α-synuclein levels.

2.3. Activation of Lysosomal Biogenesis through TFEB: Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] This activation leads to the increased expression of a network of genes involved in lysosomal function, further bolstering the cell's waste clearance capacity.

2.4. Crosstalk with the Wnt/β-Catenin Signaling Pathway: Emerging evidence suggests that ambroxol may also exert its neuroprotective effects through the Wnt/β-catenin signaling pathway.[6] Upregulation of GCase by ambroxol has been shown to activate this pathway, which is known to be involved in neuronal differentiation and survival.[6][7]

Preclinical and Clinical Evidence

3.1. Preclinical Studies: In vitro and in vivo studies have demonstrated that ambroxol can increase GCase activity and reduce α-synuclein levels in various models of Parkinson's disease.[8] These studies provided the foundational evidence for its translation to clinical trials.

3.2. Clinical Trials:

Several clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of ambroxol in Parkinson's disease patients.

Table 1: Overview of Key Clinical Trials of Ambroxol in Parkinson's Disease

| Trial Name | Phase | Status | Number of Participants | Dosage | Duration | Key Objectives | Reference |

| AiM-PD | 2a | Completed | 17 | Up to 1.26 g/day | 6 months | Safety, tolerability, CSF penetration, and target engagement | [1][9] |

| Ambroxol for PDD | 2 | Completed | 55 | Low dose (525 mg/day) and high dose (1050 mg/day) | 1 year | Safety, tolerability, and effect on cognition in Parkinson's Disease Dementia | [10] |

| ASPro-PD | 3 | Recruiting | 330 | 1.26 g/day | 2 years | Efficacy in slowing disease progression | [11] |

Table 2: Key Quantitative Outcomes from the AiM-PD Trial

| Outcome Measure | Result | p-value | Confidence Interval (CI) | Note | Reference |

| Change in CSF Ambroxol Level | 156 ng/mL increase | < .001 | 95% lower confidence limit, 129 ng/mL | Demonstrates blood-brain barrier penetration | [1][9] |

| Change in CSF GCase Protein Level | 35% increase (88 ng/mol) | .002 | 95% CI, 40-137 | Indicates target engagement | [1][9] |

| Change in CSF α-synuclein Concentration | 13% increase (50 pg/mL) | .01 | 95% CI, 14-87 | [1][9] | |

| Change in MDS-UPDRS Part 3 (Motor) Score | -6.8 points (improvement) | .001 | 95% CI, -10.4 to -3.1 | Observed in patients with and without GBA1 mutations | [9][12] |

Note: The observed decrease in CSF GCase activity in the AiM-PD trial (19% decrease, p=.04) is thought to be due to a competitive binding assay used and not reflective of a decrease in cellular GCase function.[9]

Experimental Protocols

4.1. GCase Activity Assay (Fluorometric):

This protocol is based on the measurement of the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) generated from the substrate 4-methylumbelliferyl β-D-glucopyranoside.

-

Reagents:

-

CSF or cell lysate sample

-

4-methylumbelliferyl β-D-glucopyranoside substrate

-

Assay buffer (e.g., citrate/phosphate buffer, pH 5.4)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

-

-

Procedure:

-

Dilute CSF samples (e.g., 1:2) in assay buffer.

-

Add the substrate to the diluted sample.

-

Incubate at 37°C for a defined period (e.g., 3 hours).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of 4-MU using a fluorometer with excitation at ~360 nm and emission at ~446 nm.

-

Quantify GCase activity by comparing the fluorescence to a standard curve of 4-MU.

-

4.2. α-Synuclein Aggregation Assay (Thioflavin T):

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.

-

Reagents:

-

Recombinant α-synuclein monomer

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plate

-

-

Procedure:

-

Prepare a reaction mixture containing α-synuclein monomer and ThT in aggregation buffer. A typical final concentration is 100 µM α-synuclein and 25 µM ThT.

-

Pipette the reaction mixture into the wells of the 96-well plate.

-

Seal the plate and incubate at 37°C with continuous shaking in a plate reader.

-

Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.

-

Plot fluorescence intensity versus time to obtain an aggregation curve.

-

4.3. TFEB Nuclear Translocation Assay (Immunofluorescence):

This method visualizes the movement of TFEB from the cytoplasm to the nucleus upon activation.

-

Reagents:

-

Cells cultured on coverslips

-

Ambroxol or other treatment

-

Fixative (e.g., 4% paraformaldehyde)

-